Ethyl 1-((4-hydroxy-6-methyl-2-oxo-1-(pyridin-3-ylmethyl)-1,2-dihydropyridin-3-yl)(pyridin-4-yl)methyl)piperidine-4-carboxylate
Description
Ethyl 1-((4-hydroxy-6-methyl-2-oxo-1-(pyridin-3-ylmethyl)-1,2-dihydropyridin-3-yl)(pyridin-4-yl)methyl)piperidine-4-carboxylate is a structurally complex heterocyclic compound featuring a dihydropyridinone core fused with pyridine and piperidine moieties. Its design incorporates multiple pharmacophoric elements, including the pyridin-3-ylmethyl and pyridin-4-yl substituents, which are known to enhance binding affinity to biological targets such as enzymes or receptors. The ethyl piperidine-4-carboxylate group contributes to its solubility and metabolic stability, making it a candidate for pharmaceutical applications.
Properties
IUPAC Name |
ethyl 1-[[4-hydroxy-6-methyl-2-oxo-1-(pyridin-3-ylmethyl)pyridin-3-yl]-pyridin-4-ylmethyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O4/c1-3-34-26(33)21-8-13-29(14-9-21)24(20-6-11-27-12-7-20)23-22(31)15-18(2)30(25(23)32)17-19-5-4-10-28-16-19/h4-7,10-12,15-16,21,24,31H,3,8-9,13-14,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOTYVNKZXMQCLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(C2=CC=NC=C2)C3=C(C=C(N(C3=O)CC4=CN=CC=C4)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-((4-hydroxy-6-methyl-2-oxo-1-(pyridin-3-ylmethyl)-1,2-dihydropyridin-3-yl)(pyridin-4-yl)methyl)piperidine-4-carboxylate is a complex heterocyclic compound with significant potential in medicinal chemistry. Its structure incorporates multiple functional groups, including hydroxyl, carboxylate, and piperidine rings, which contribute to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 462.5 g/mol. Its complex structure allows it to interact with various biological targets, making it a subject of interest in pharmacological research.
| Property | Value |
|---|---|
| Molecular Formula | C26H30N4O4 |
| Molecular Weight | 462.5 g/mol |
| CAS Number | 897612-03-2 |
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The compound may exert its effects by binding to specific enzymes or receptors involved in various signaling pathways. Research indicates that it may influence pathways related to cancer proliferation and antimicrobial activity.
Anticancer Properties
Recent studies have highlighted the compound's potential anticancer properties. For instance, derivatives of similar structures have shown selective cytotoxicity against leukemia cell lines, indicating that this compound could also exhibit similar effects. At concentrations around 50 µM, some derivatives demonstrated moderate anti-leukemic activity while maintaining low cytotoxicity against normal fibroblasts .
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. Similar compounds in its class have exhibited significant antibacterial and antifungal activities. The presence of the pyridine moieties in the structure is believed to enhance these properties through specific interactions with microbial targets .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of related compounds:
- Synthesis and Evaluation : A study reported the synthesis of various derivatives based on similar frameworks and their evaluation against different cancer cell lines. Compounds exhibiting structural similarities to Ethyl 1 showed promising results against specific cancer types while maintaining acceptable toxicity profiles .
- Structure–Activity Relationship (SAR) : Research has emphasized the importance of functional group positioning within the compound for enhancing biological activity. Modifications to the piperidine ring significantly influenced the anticancer potency of derivatives .
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structural motifs exhibit various biological activities:
- Antimicrobial Activity : Many derivatives of pyridine and piperidine are known to possess antimicrobial properties. The presence of hydroxyl and carbonyl groups enhances their effectiveness against bacterial strains .
- Anticancer Properties : Some studies suggest that compounds containing dihydropyridine moieties can inhibit cancer cell proliferation by inducing apoptosis or disrupting cellular signaling pathways .
- Neuroprotective Effects : Given the presence of piperidine and pyridine rings, there is potential for neuroprotective applications. Compounds in this category have shown promise in treating neurodegenerative diseases by modulating neurotransmitter levels .
Therapeutic Applications
The potential therapeutic applications of Ethyl 1-((4-hydroxy-6-methyl-2-oxo-1-(pyridin-3-ylmethyl)-1,2-dihydropyridin-3-yl)(pyridin-4-yl)methyl)piperidine-4-carboxylate can be summarized as follows:
Case Studies and Research Findings
Several studies have explored related compounds that provide insights into the potential applications of Ethyl 1-((4-hydroxy...):
- A study on dihydropyridine derivatives highlighted their effectiveness as calcium channel blockers, which can be beneficial in treating hypertension .
- Research published in RSC Advances demonstrated that similar piperidine derivatives exhibited high yields in synthesis and significant biological activity against cancer cell lines .
- Another investigation into pyridine-based compounds revealed their role as inhibitors for specific enzymes involved in cancer progression, suggesting a pathway for drug development .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is best understood through comparisons with analogs in the literature. Below is a detailed analysis:
Structural Analogues
Functional and Pharmacokinetic Comparisons
- Antioxidant Activity: The target compound’s dihydropyridinone core is structurally analogous to the 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives in , which exhibit up to 79.05% radical scavenging activity.
- Lipophilicity: The XLogP3 value of 2.2 for the thiazolidinone analog () suggests moderate lipophilicity, comparable to the target compound’s ester and pyridine substituents. This contrasts with more polar analogs like the nitrile derivatives in (XLogP3 ~1.5–2.0) .
- Metabolic Stability : Piperidine-4-carboxylate esters (e.g., ) are often resistant to hydrolysis, unlike amide-linked analogs (), which may undergo faster enzymatic degradation .
Structural-Activity Relationships (SAR)
- Pyridine Substituents : The pyridin-3-ylmethyl and pyridin-4-yl groups in the target compound likely enhance π-π stacking interactions with aromatic residues in biological targets, similar to the methoxyphenyl group in .
- Ester vs. Amide Linkages : Ethyl carboxylate esters (target compound, –8) generally improve membrane permeability compared to amide derivatives (), but may reduce target specificity .
Key Research Findings and Data Gaps
- Synthetic Challenges : The compound’s complexity (e.g., stereochemistry at the piperidine-pyrrolidine junction) may require advanced crystallization techniques, as discussed in (SHELX refinement) .
- ADMET Data: Solubility and metabolic stability data are critical gaps; analogs in suggest solubility in DMSO or methanol .
Q & A
Q. What synthetic routes are reported for analogous pyridine-piperidine hybrid compounds, and how can they inform the synthesis of this compound?
Methodological Answer: A common strategy involves multi-step functionalization of pyridine and piperidine cores. For example, in EP 4 374 877 A2, benzyl ether deprotection using NaOH in dichloromethane (DCM) is described for structurally similar intermediates . For the target compound, a similar approach could be adapted:
Core assembly : Coupling of pyridin-3-ylmethyl and pyridin-4-ylmethyl groups via reductive amination or nucleophilic substitution.
Esterification : Ethyl ester introduction via carbodiimide-mediated coupling (e.g., EDCI/DMAP) .
Deprotection : Selective removal of protecting groups (e.g., benzyl ethers) under mild acidic/basic conditions .
Q. How can structural ambiguity in the dihydropyridinone moiety be resolved using spectroscopic techniques?
Methodological Answer:
- 1H/13C NMR : Assign peaks for the dihydropyridin-2-one ring by comparing with data for ethyl 4-(4-hydroxyphenyl) analogs (e.g., δ 12.10 ppm for NH in DMSO-d6 ).
- HRMS : Confirm molecular weight (expected [M+H]+ ~520–550 Da) and fragmentation patterns, as seen in ESIMS analysis of related compounds .
- X-ray crystallography : If crystalline, resolve positional isomerism in the pyridin-3-ylmethyl vs. pyridin-4-ylmethyl groups .
Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?
Methodological Answer:
- Kinase inhibition : Screen against kinase panels (e.g., JAK2, EGFR) due to structural similarity to pyrrolo[1,2-b]pyridazine inhibitors in EP 4 374 877 A2 .
- Cellular cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .
- Solubility optimization : Test in PBS with co-solvents (e.g., DMSO ≤1%) to avoid aggregation artifacts .
Advanced Research Questions
Q. How can conflicting data on the stability of the dihydropyridinone ring under physiological conditions be addressed?
Methodological Answer:
- pH-dependent stability : Perform accelerated degradation studies in buffers (pH 1–10) at 37°C, monitoring by HPLC .
- Metabolite identification : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS for oxidative metabolites (e.g., hydroxylation at C6-methyl) .
- Structural analogs : Compare with ethyl 4-((2-cyano)pyridinyl)methyl derivatives, where electron-withdrawing groups enhance stability .
Q. What computational strategies can predict the binding mode of this compound to protein targets?
Methodological Answer:
- Docking studies : Use AutoDock Vina with crystal structures of homologous targets (e.g., PDB: 4ZAI for kinase domains). Focus on hydrogen bonding with the 4-hydroxy group and π-π stacking of pyridine rings .
- MD simulations : Assess dynamic interactions over 100 ns trajectories to identify stable binding poses .
- QSAR models : Corrogate substituent effects (e.g., pyridin-3-yl vs. pyridin-4-yl) with activity data from analogs in PubChem .
Q. How can discrepancies in synthetic yields for similar compounds guide reaction optimization?
Methodological Answer:
- Catalyst screening : Test Pd/C, PtO2, or Raney Ni for hydrogenolysis steps, as yields vary from 21% to 72% in analogous syntheses .
- Solvent effects : Compare polar aprotic (DMF, DMSO) vs. nonpolar (toluene) solvents for coupling steps .
- Temperature control : Optimize exothermic reactions (e.g., <0°C for nitro reductions) to minimize byproducts .
Data Contradictions and Resolution
Q. Conflicting reports on the role of the 6-methyl group in bioactivity: How to design experiments to resolve this?
Methodological Answer:
- Isosteric replacement : Synthesize 6-H, 6-ethyl, and 6-CF3 analogs to isolate steric/electronic effects .
- Crystallographic analysis : Compare binding modes of methyl vs. des-methyl derivatives co-crystallized with target proteins .
- Free-energy calculations : Use MM-GBSA to quantify contributions of 6-methyl to binding affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
